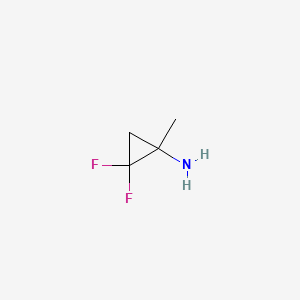

2,2-Difluoro-1-methylcyclopropan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Difluoro-1-methylcyclopropan-1-amine is a useful research compound. Its molecular formula is C4H7F2N and its molecular weight is 107.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Scientific Research Applications

1. Pharmaceutical Development

2,2-Difluoro-1-methylcyclopropan-1-amine has been identified as a promising candidate for the development of novel pharmaceutical agents. Its unique structural properties allow it to act as a modulator of specific protein functions, particularly in cancer therapy. For instance, it has been investigated for its ability to inhibit the KIF18A protein, which is involved in cell proliferation and mitotic processes. Inhibition of KIF18A can lead to mitotic arrest and apoptosis in cancer cells, presenting a potential therapeutic approach for treating various cancers .

2. Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. Its cyclopropane structure is advantageous for creating complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. In particular, its use in carbonylative ring expansions has been documented, where it can facilitate the formation of larger ring systems and polycyclic compounds .

3. Mechanistic Studies

Research has demonstrated that this compound can participate in transition-metal-catalyzed reactions that involve C–C bond cleavage. These reactions are crucial for synthesizing new materials and pharmaceuticals by enabling the construction of diverse molecular architectures .

Data Tables

Case Studies

Case Study 1: Cancer Therapeutics

In a study focusing on the inhibition of KIF18A, researchers explored the effects of this compound on various cancer cell lines. The findings indicated that treatment with this compound resulted in significant cell death due to induced mitotic catastrophe. This highlights its potential as an anti-cancer agent and underscores the importance of further investigation into its mechanisms of action .

Case Study 2: Organic Synthesis Innovations

Another research effort utilized this compound as a substrate in nucleophilic substitution reactions. The results showed high yields of desired products, demonstrating its effectiveness as a reactive intermediate in synthetic pathways. This application is particularly valuable in developing new pharmaceuticals and complex organic compounds .

化学反应分析

Ring-Opening Fluorination Reactions

This compound undergoes oxidative ring-opening reactions under photoredox conditions to form fluorinated imines. The regioselectivity is influenced by the difluoromethyl group and amine directing effects.

Key Findings :

-

The reaction proceeds via radical intermediates, confirmed by TEMPO trapping experiments .

-

Fluorination occurs selectively at the less substituted C-C bond adjacent to the amino group .

Carbonylative Cyclization

In rhodium-catalyzed reactions, this compound participates in carbonylative cyclization to form medium-sized N-heterocycles.

Mechanistic Insight :

-

Oxidative addition occurs preferentially at the cyclopropane bond opposite the methyl group .

-

CO insertion precedes alkyne coordination and reductive elimination .

Nucleophilic Substitution Reactions

The α-amino azide intermediate derived from this compound reacts with diverse nucleophiles.

| Nucleophile | Catalyst | Products | Yield | Reference |

|---|---|---|---|---|

| Hydride (NaBH₃CN) | CuTc | Reduced amines | 70–86% | |

| Indole | - | Indole-adducted hemiaminals | 63% | |

| Pyrazole | BF₃·Et₂O | Propargylic amines | 48% |

Key Observations :

-

One-pot protocols enable sequential ring-opening and nucleophilic substitution .

-

Difluoro substitution enhances electrophilicity at the α-carbon .

Photoredox Azidation

Copper-catalyzed azidation produces stable diazide intermediates for further functionalization.

| Azidation Reagent | Oxidant | Products | Yield | Reference |

|---|---|---|---|---|

| TMSN₃ | Selectfluor, CuTc | α-Amino diazide (6y) | 86% | |

| Subsequent Grignard addition | MgBr₂ | Tertiary amines | 56–64% |

Safety Note :

The hydrochloride salt derivative exhibits skin/eye irritation hazards (H315, H319) .

Comparative Structural Effects

The difluoro-methyl group impacts reactivity through two mechanisms:

This compound's versatility in forming fluorinated amines, heterocycles, and functionalized intermediates makes it valuable for pharmaceutical synthesis and materials science. Its reactivity profile is distinct from non-fluorinated cyclopropylamines due to electronic and steric effects .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 2,2-Difluoro-1-methylcyclopropan-1-amine?

The synthesis typically involves cyclopropanation and fluorination steps. Cyclopropane rings can be formed via transition metal-catalyzed reactions with diazo compounds (e.g., diazoacetates) . Difluoromethyl groups are introduced using nucleophilic fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Post-cyclopropanation, reductive amination or Hofmann degradation may be employed to generate the amine moiety, as seen in analogous cyclopropane amine syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires 1H, 13C, and 19F NMR to verify cyclopropane geometry and fluorine substitution . High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV/fluorescence detection, while X-ray crystallography resolves stereochemical ambiguities, especially for chiral derivatives .

Q. How does the compound’s stability influence experimental design?

Cyclopropane rings are strain-prone and may decompose under acidic/basic conditions or prolonged heating. Storage at 2–8°C under inert gas (e.g., nitrogen) is recommended to prevent oxidation or hydrolysis . Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) should precede long-term biological experiments .

Advanced Research Questions

Q. What mechanistic insights exist for the decomposition of 2,2-difluorinated cyclopropanamines?

Studies on related compounds (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) reveal decomposition via ring-opening reactions catalyzed by enzymes like 1-aminocyclopropane-1-carboxylate deaminase (ACCD). Computational modeling (DFT) predicts transition states for fluorinated cyclopropane cleavage, which can guide inhibitor design .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives?

Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Rh(II)-catalyzed cyclopropanation) is critical. Chiral HPLC with amylose/cyclodextrin columns or capillary electrophoresis resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography or vibrational circular dichroism (VCD) .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies may arise from isomeric impurities or solvent effects. Repurification via flash chromatography (silica gel, hexane/ethyl acetate gradient) and re-evaluation under controlled conditions (e.g., DMSO-free assays) are advised. Meta-analyses of structure-activity relationships (SAR) for fluorinated cyclopropanamines can clarify trends .

Q. How do computational models predict reactivity in fluorinated cyclopropanamines?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) for C–F bonds and strain energies for cyclopropane rings. Molecular dynamics (MD) simulations model interactions with biological targets (e.g., enzymes), guiding functionalization at the 1-methyl position to optimize binding .

Q. Notes

属性

分子式 |

C4H7F2N |

|---|---|

分子量 |

107.1 g/mol |

IUPAC 名称 |

2,2-difluoro-1-methylcyclopropan-1-amine |

InChI |

InChI=1S/C4H7F2N/c1-3(7)2-4(3,5)6/h2,7H2,1H3 |

InChI 键 |

WZJVQMNCLMJULR-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC1(F)F)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。